molecular formula C19H21F3N6OS B2806564 N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 941948-09-0

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2806564
CAS No.: 941948-09-0
M. Wt: 438.47
InChI Key: HUGJLDSJBWFDSX-UHFFFAOYSA-N
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Description

N-(2-(4-(Isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a heterocyclic core structure with multiple pharmacologically relevant substituents. The compound features an isopropylamino group at position 4, a methylthio group at position 6, and a 4-(trifluoromethyl)benzamide moiety linked via an ethyl chain to the pyrazolo-pyrimidine core. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methylthio substituent may influence electronic properties and binding interactions.

Properties

IUPAC Name

N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N6OS/c1-11(2)25-15-14-10-24-28(16(14)27-18(26-15)30-3)9-8-23-17(29)12-4-6-13(7-5-12)19(20,21)22/h4-7,10-11H,8-9H2,1-3H3,(H,23,29)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGJLDSJBWFDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the isopropylamino and methylthio groups: These functional groups can be introduced through substitution reactions.

    Attachment of the ethyl linker and benzamide moiety: This step may involve coupling reactions using reagents like coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.

    Purification techniques: Using methods like crystallization, chromatography, and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties through various mechanisms:

  • Mechanism of Action : The compound acts as a dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR2), both of which are critical in tumor growth and angiogenesis. Inhibitory concentrations (IC50) have been reported between 0.3 to 24 µM for various derivatives, demonstrating notable potency against these targets.
  • Case Studies :
    • In vitro studies on MCF-7 breast cancer cells showed that this compound effectively inhibited cell proliferation, reduced cell migration, and disrupted cell cycle progression. Molecular docking analyses indicated a strong binding affinity to target proteins.
    • A study on A549 lung cancer cells revealed an IC50 value of 12.5 µM, while MCF-7 cells exhibited an IC50 of 15.0 µM, suggesting its potential as a lead compound for new anticancer agents.
Cell LineIC50 (µM)
A54912.5
MCF-715.0

Antimicrobial Properties

The compound has shown promise in antimicrobial research, with some derivatives demonstrating efficacy against various bacterial strains. The structural characteristics suggest potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines, which may enhance its therapeutic profile in treating infections.

The biological activity of N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide has been evaluated through various studies focusing on its anticancer and antimicrobial properties. The compound's structure includes a pyrazolo[3,4-d]pyrimidine core known for diverse pharmacological properties.

Synthetic Routes and Reaction Conditions

The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrazolopyrimidine Core : Achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : Isopropylamino and methylthio groups are introduced via substitution reactions.
  • Attachment of Ethyl Linker and Benzamide Moiety : This step may involve coupling reactions using reagents like coupling agents and catalysts.

Mechanism of Action

The mechanism of action of N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, compounds of this class may:

    Inhibit enzymes: By binding to the active site or allosteric sites.

    Modulate receptors: By acting as agonists or antagonists.

    Interfere with signaling pathways: Affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Example 53: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ()

  • Core Structure : Shares the pyrazolo[3,4-d]pyrimidine backbone with the target compound.
  • Key Differences: Substituents: Position 4 has an amino group instead of isopropylamino, and position 6 lacks the methylthio group. Benzamide Moiety: Features a 2-fluoro-N-isopropylbenzamide group rather than 4-(trifluoromethyl)benzamide. Additional Groups: Incorporates a fluorophenyl-chromen substituent linked via an ethyl chain.
  • Physical Properties :
    • Melting Point: 175–178°C (vs. unlisted for the target compound).
    • Molecular Weight: 589.1 g/mol (vs. calculated ~520–550 g/mol for the target compound).
  • Functional Implications :
    • The fluorophenyl-chromen group may enhance π-π stacking interactions with hydrophobic enzyme pockets.
    • The absence of a methylthio group could reduce steric hindrance but decrease metabolic stability compared to the target compound .

Triazin-Based Compound ()

  • Core Structure : 1,3,5-Triazin-2-yl, distinct from the pyrazolo-pyrimidine core.
  • Substituents: Includes dimethylamino-benzylidene, pyrrolidin-1-yl, and hydroxymethyl groups.
  • Comparison: The triazin scaffold offers different hydrogen-bonding and electronic properties, likely targeting divergent biological pathways. The dimethylamino groups may enhance solubility but reduce target specificity relative to the trifluoromethyl and methylthio groups in the pyrazolo-pyrimidine derivatives .

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol)
N-(2-(4-(Isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide Pyrazolo[3,4-d]pyrimidine 4-(Isopropylamino), 6-(methylthio), 4-(trifluoromethyl)benzamide Not reported ~520–550 (estimated)
Example 53 () Pyrazolo[3,4-d]pyrimidine 4-Amino, fluorophenyl-chromen, 2-fluoro-N-isopropylbenzamide 175–178 589.1
Triazin-Based Compound () 1,3,5-Triazin-2-yl Dimethylamino-benzylidene, pyrrolidin-1-yl, hydroxymethyl Not reported Not reported

Research Findings and Implications

  • Bioactivity : Pyrazolo-pyrimidine derivatives (e.g., Example 53) are often designed as kinase inhibitors. The target compound’s methylthio group may confer resistance to oxidative metabolism, while the trifluoromethylbenzamide enhances membrane permeability .
  • Synthetic Challenges : The triazin compound () involves multi-step reactions with hydroxymethyl and pyrrolidinyl groups, contrasting with the Suzuki coupling or amidation steps typical for pyrazolo-pyrimidines .

Notes

Biological activity data for the target compound are unavailable in the provided evidence.

Structural Trends : Fluorine and trifluoromethyl groups are prevalent in both pyrazolo-pyrimidine and triazin derivatives, highlighting their role in optimizing drug-like properties.

Further Research : Comparative studies on enzymatic binding affinities and pharmacokinetics are needed to validate the hypothesized advantages of the target compound.

Biological Activity

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound's structure incorporates a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

  • Molecular Formula : C20H26N6O3S
  • Molecular Weight : 430.5 g/mol
  • CAS Number : 946282-38-8

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The pyrazolo[3,4-d]pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

  • Mechanism of Action :
    • The compound acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR2), which are crucial in tumor growth and angiogenesis. Inhibitory concentrations (IC50) have been reported in the range of 0.3 to 24 µM for various derivatives, indicating significant potency against these targets .
  • Case Studies :
    • In vitro studies demonstrated that the compound effectively inhibited tumor growth in MCF-7 breast cancer cells, leading to reduced cell migration and disrupted cell cycle progression . Molecular docking studies suggested strong binding affinity to target proteins, further supporting its role as a potential therapeutic agent.

Antimicrobial Activity

The antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives have also been investigated.

  • In Vitro Studies :
    • A series of synthesized derivatives were evaluated for their antimicrobial efficacy against a range of bacterial and fungal strains using the agar well diffusion method. Compounds exhibited varying degrees of activity compared to standard antibiotics .
  • Results Summary :
    • Compounds derived from similar scaffolds showed significant antimicrobial activity, with some exhibiting effects comparable to established antimicrobial agents .

Data Table: Biological Activity Summary

Activity TypeTargetIC50 Range (µM)Reference
AnticancerEGFR/VEGFR20.3 - 24
AntimicrobialVarious Bacteria/FungiVaries

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?

The synthesis typically involves multi-step processes, including nucleophilic substitution, acylation, and heterocycle formation. Key steps include:

  • Thioether formation : Reacting pyrazolo[3,4-d]pyrimidine derivatives with methylthio-containing reagents under controlled pH (7.5–8.5) and temperature (60–80°C) to ensure regioselectivity .
  • Amide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to introduce the trifluoromethylbenzamide moiety. Solvent choice (e.g., DMF or acetonitrile) significantly impacts reaction efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • NMR spectroscopy : 1H/13C NMR resolves aromatic protons (δ 7.5–8.5 ppm), trifluoromethyl groups (δ -63 ppm in 19F NMR), and pyrimidine ring protons .
  • Mass spectrometry (HRMS) : Exact mass analysis confirms molecular weight (e.g., [M+H]+ expected at m/z 524.18) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and detect byproducts .

Q. How should researchers handle solubility challenges during in vitro assays?

The compound’s lipophilic trifluoromethyl group limits aqueous solubility. Recommended strategies:

  • Use co-solvents (e.g., DMSO ≤1% v/v) with PBS or cell culture media.
  • Prepare stock solutions in DMSO and dilute in Tween-80/water emulsions for in vivo studies .

Advanced Research Questions

Q. What computational methods are suitable for predicting biological targets or metabolic stability?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or CDK2) based on pyrazolo-pyrimidine scaffolds .
  • ADMET prediction : SwissADME or QikProp estimates logP (~3.5), metabolic clearance (CYP3A4 susceptibility), and blood-brain barrier permeability .
  • DFT calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential surfaces to rationalize nucleophilic attack sites .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in IC50 values (e.g., anticancer assays) may arise from:

  • Assay conditions : Variations in cell lines (HeLa vs. MCF-7), serum content, or incubation time. Standardize protocols per CLSI guidelines .
  • Compound stability : Perform stability tests in assay buffers (pH 7.4, 37°C) via LC-MS to rule out degradation .
  • Statistical analysis : Apply Design of Experiments (DoE) to identify confounding variables (e.g., temperature, solvent residuals) .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., substituting methylthio groups)?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on the pyrimidine nitrogen) to steer substitution to the C6 position .
  • Catalytic systems : Use Pd(OAc)2/Xantphos for Suzuki-Miyaura couplings or CuI/L-proline for Ullmann-type arylations .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at sulfur sites .

Methodological Considerations

Q. How should researchers design experiments to study structure-activity relationships (SAR)?

  • Scaffold diversification : Synthesize analogs with varied substituents (e.g., replacing isopropylamino with cyclopropyl or benzyl groups) .
  • Biological testing matrix :
AnalogR1 (Position 4)R2 (Position 6)IC50 (μM)
1IsopropylaminoMethylthio0.45
2CyclopropylEthylthio1.2
3BenzylMethoxy>10
  • Statistical modeling : Partial Least Squares (PLS) regression correlates substituent descriptors (Hammett σ, π) with activity .

Q. What advanced techniques elucidate reaction mechanisms (e.g., oxidation of methylthio groups)?

  • Kinetic isotope effects : Compare kH/kD in deuterated solvents to identify rate-limiting steps .
  • In situ FTIR : Monitor S-O stretching (~1050 cm⁻1) during oxidation with H2O2 .
  • Electron paramagnetic resonance (EPR) : Detect radical intermediates in metal-catalyzed reactions .

Contradiction Management

Q. How to address conflicting reports on metabolic pathways?

  • Comparative metabolomics : Use liver microsomes (human vs. rodent) with LC-HRMS to identify species-specific Phase I/II metabolites .
  • Isotope labeling : Synthesize 14C-labeled compound to trace metabolic fate in vivo .

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